molecular formula C28H27N3O8S B12719859 N-(2,5-Dimethoxyphenyl)-3-hydroxy-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)azo)naphthalene-2-carboxamide CAS No. 79641-12-6

N-(2,5-Dimethoxyphenyl)-3-hydroxy-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)azo)naphthalene-2-carboxamide

Cat. No.: B12719859
CAS No.: 79641-12-6
M. Wt: 565.6 g/mol
InChI Key: GQGXSIQPECXJTG-UHFFFAOYSA-N
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Description

This compound is a naphthalene-based azo dye derivative characterized by a complex molecular architecture. Its core structure includes a naphthalene carboxamide backbone substituted with a 2,5-dimethoxyphenyl group, a hydroxy group at position 3, and an azo-linked 2-methoxyphenyl moiety bearing a (2-hydroxyethyl)sulphonyl group at position 3. Azo dyes of this class are widely utilized in industrial applications, including textiles and pigments, due to their vibrant color profiles and stability.

Properties

CAS No.

79641-12-6

Molecular Formula

C28H27N3O8S

Molecular Weight

565.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[[5-(2-hydroxyethylsulfonyl)-2-methoxyphenyl]diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C28H27N3O8S/c1-37-18-8-10-24(38-2)22(15-18)29-28(34)21-14-17-6-4-5-7-20(17)26(27(21)33)31-30-23-16-19(9-11-25(23)39-3)40(35,36)13-12-32/h4-11,14-16,32-33H,12-13H2,1-3H3,(H,29,34)

InChI Key

GQGXSIQPECXJTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)CCO)OC

Origin of Product

United States

Biological Activity

N-(2,5-Dimethoxyphenyl)-3-hydroxy-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)azo)naphthalene-2-carboxamide, also known as compound 79641-12-6, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C28H27N3O8S
Molecular Weight 565.6 g/mol
CAS Number 79641-12-6
IUPAC Name N-(2,5-dimethoxyphenyl)-3-hydroxy-4-((5-(2-hydroxyethylsulfonyl)-2-methoxyphenyl)azo)naphthalene-2-carboxamide
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azo group in its structure is known to enhance the lipophilicity of compounds, which can improve their absorption and distribution in biological systems. The presence of sulfonyl and methoxy groups may also contribute to its bioactivity by influencing solubility and molecular interactions.

Antimicrobial Activity

Research has indicated that naphthalene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies on related naphthalene-2-carboxamide derivatives have demonstrated effective inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 7.11 µM, indicating potent antimicrobial activity comparable to established antibiotics like ethambutol .

Anticancer Activity

The compound's potential anticancer effects have been investigated through various assays. In vitro studies have shown that naphthalene derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, certain substituted naphthalamides exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting a promising avenue for further research into their therapeutic potential .

Anti-Tuberculosis Activity

Recent evaluations of naphthalene derivatives have highlighted their anti-tuberculosis (TB) activity. Compounds similar to this compound have shown enhanced efficacy against Mycobacterium tuberculosis compared to traditional treatments. The structure-activity relationship analysis indicates that modifications to the naphthalene core can significantly impact activity levels .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study assessed the antimicrobial properties of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the naphthalene ring exhibited superior activity, with some achieving MIC values below 10 µg/mL .
  • Evaluation of Anticancer Properties :
    In another investigation, a series of naphthalamides were tested for their cytotoxic effects on human cancer cell lines. The study found that compounds with electron-withdrawing groups showed increased potency in inhibiting cell growth, supporting the hypothesis that electronic properties play a crucial role in their biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties Applications References
Target Compound : N-(2,5-Dimethoxyphenyl)-3-hydroxy-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)azo)naphthalene-2-carboxamide - 2,5-Dimethoxyphenyl
- (2-Hydroxyethyl)sulphonyl
- Azo linkage
C₃₀H₂₈N₄O₈S (inferred) High polarity due to sulfonyl and hydroxy groups; likely improved water solubility Textile dyes, functional pigments
Analog 1 : N-(2,5-Dimethoxyphenyl)-4-[[5-[(dimethylamino)sulphonyl]-2-hydroxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide (CAS 79135-84-5) - (Dimethylamino)sulphonyl
- Hydroxyphenyl
C₃₁H₂₉N₅O₇S Moderate solubility in organic solvents; dimethylamino group increases electron density Specialty dyes, pH-sensitive indicators
Analog 2 : 4-[(5-Chloro-2-methylphenyl)azo]-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 85455-50-1) - 5-Chloro-2-methylphenyl
- No sulfonyl group
C₂₇H₂₂ClN₃O₅ Lipophilic due to chloro and methyl groups; lower solubility in water Leather dyes, printing inks
Analog 3 : N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamide (CAS 25252-92-0) - 4-Chloro substitution
- 7-Methoxy group
C₂₀H₁₈ClNO₅ Reduced steric hindrance; chloro group enhances lightfastness Coupling agent in azo dye synthesis

Key Findings :

Solubility: The target compound’s (2-hydroxyethyl)sulphonyl group confers superior water solubility compared to Analog 1’s dimethylamino-sulphonyl (less polar) and Analog 2’s non-sulphonyl structure .

Synthetic Utility : Analog 3 lacks an azo group but serves as a precursor in dye synthesis, highlighting structural flexibility in this chemical class .

Research Implications

  • The (2-hydroxyethyl)sulphonyl group in the target compound may offer a balance between hydrophilicity and durability, making it suitable for aqueous dyeing processes.
  • Comparative studies suggest that chloro and methyl substituents (e.g., Analog 2) improve lightfastness but at the cost of solubility, limiting their application scope .
  • Further research is needed to quantify the target compound’s thermal stability and environmental impact relative to its analogs.

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